molecular formula C22H14BrClN4O B2869334 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile CAS No. 380390-42-1

2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile

Cat. No.: B2869334
CAS No.: 380390-42-1
M. Wt: 465.74
InChI Key: BGSGUDPUVTXQRR-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile is a complex organic compound that belongs to the class of quinazoline and quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromo group at the desired position using brominating agents like N-bromosuccinimide (NBS).

    Formation of the Quinoline Core: This involves the cyclization of suitable precursors, often under reflux conditions.

    Coupling Reaction: The final step involves coupling the quinazoline and quinoline derivatives through a condensation reaction, often using a base like potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline-quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)quinoline
  • 3-(2-Chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile
  • 6-Bromo-4-oxo-3,4-dihydroquinazoline

Uniqueness

2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile is unique due to its combined quinazoline and quinoline structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)-3-(2-chloro-6,8-dimethylquinolin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN4O/c1-11-5-12(2)19-13(6-11)7-14(20(24)27-19)8-15(10-25)21-26-18-4-3-16(23)9-17(18)22(29)28-21/h3-9H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGUDPUVTXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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